20-ethyl Prostaglandin F2alpha

Description

Overview of Prostaglandin (B15479496) F2alpha (PGF2alpha) and its Biological Significance

Prostaglandin F2alpha (PGF2alpha) is a naturally occurring lipid compound that belongs to the prostanoid family. wikipedia.org Prostanoids are generated from arachidonic acid via the cyclooxygenase (COX) pathway and act as potent, short-lived signaling molecules with hormone-like functions. frontiersin.orgtaylorandfrancis.com PGF2alpha is found in nearly all tissues and exerts its effects by binding to its specific cell surface receptor, the PGF2alpha receptor (FP receptor), a G protein-coupled receptor. wikipedia.orgfrontiersin.org

The biological significance of PGF2alpha is extensive and multifaceted. It plays a crucial role in female reproductive physiology, including the regulation of the menstrual cycle, induction of labor, and luteolysis (the breakdown of the corpus luteum). wikipedia.orgfrontiersin.orgbioscientifica.com In domestic animals, it is widely used for estrous synchronization. beefrepro.org Beyond reproduction, PGF2alpha is implicated in various other physiological and pathological processes. It is involved in the regulation of blood pressure, smooth muscle contraction, inflammation, and has been shown to stimulate the growth of skeletal muscle cells. frontiersin.orgbeefrepro.orgnih.gov

Rationale for Prostaglandin F2alpha Analog Development in Research

The transient nature and broad physiological effects of natural prostaglandins (B1171923) like PGF2alpha present challenges for both therapeutic application and focused research. The rapid metabolism of PGF2alpha limits its duration of action, and its diverse activities can lead to off-target effects. caymanchem.com This has driven the development of synthetic prostaglandin analogs, which are structurally modified versions of the natural compounds.

The primary goals for developing PGF2alpha analogs in a research context include:

Enhanced Stability and Duration of Action: Modifications to the prostaglandin structure can make the analogs more resistant to metabolic degradation, prolonging their biological activity. caymanchem.com

Increased Receptor Selectivity: By altering the chemical structure, researchers can design analogs that bind more specifically to a particular prostaglandin receptor subtype, thereby isolating and studying the effects mediated by that specific receptor.

Improved Potency: Structural modifications can enhance the binding affinity of the analog to its target receptor, leading to a more potent biological response. caymanchem.com

Investigation of Structure-Activity Relationships: The synthesis and testing of various analogs help scientists understand which parts of the prostaglandin molecule are essential for its biological activity and receptor interaction. nih.gov

The development of hundreds of prostaglandin analogs since the 1960s has been instrumental in advancing our understanding of prostanoid biology and has led to the creation of valuable research tools and therapeutic agents. beefrepro.orgacs.org

Specific Focus on 20-ethyl Prostaglandin F2alpha as a Modified Prostanoid (e.g., ICI 74205)

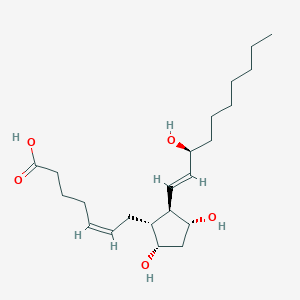

This compound, also known by its developmental code ICI 74205, is a synthetic analog of PGF2alpha. caymanchem.commedchemexpress.commedchemexpress.com Its defining structural feature is the extension of the omega (ω) chain by two methylene (B1212753) carbon atoms, resulting in a 20-ethyl group. caymanchem.com This modification distinguishes it from the parent PGF2alpha molecule.

This specific alteration has been shown to influence the compound's interaction with the FP receptor and its metabolic stability. For instance, the two-carbon extension in 20-ethyl PGF2alpha results in a slightly reduced affinity for the FP receptor from bovine corpus luteum compared to PGF2alpha. caymanchem.com However, this modification also confers a significant advantage: the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the metabolic inactivation of prostaglandins, is only 35% as effective with 20-ethyl PGF2alpha as a substrate compared to PGF2alpha. caymanchem.com This suggests that 20-ethyl PGF2alpha may have a more prolonged in vivo effect. caymanchem.com

20-ethyl PGF2alpha is also structurally related to unoprostone (B1682063), a glaucoma medication, but retains the natural 15(S)-hydroxyl group, which is critical for potent FP receptor affinity and may enhance its activity compared to unoprostone. caymanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Synthesis and Analog Design Strategies

Synthetic Methodologies for the Prostaglandin (B15479496) Core Structure

The construction of the cyclopentane (B165970) core of prostaglandins (B1171923), adorned with specific stereochemical configurations, represents a significant synthetic challenge. Over the years, numerous strategies have been devised, ranging from seminal, stepwise approaches to more contemporary, catalyst-driven methods.

The landmark total synthesis of Prostaglandins E2 and F2alpha by E.J. Corey in 1969 was a watershed moment in organic synthesis and established a foundational strategy that remains influential today. wikipedia.org A cornerstone of this approach is the "Corey lactone," a key bicyclic intermediate that contains the requisite stereochemical information for the eventual elaboration into the final prostaglandin structure. oup.comresearchgate.net

The synthesis commences with a Diels-Alder reaction to establish the relative stereochemistry of three contiguous stereocenters on the cyclopentane ring. wikipedia.org This initial cycloaddition is followed by a series of functional group manipulations, including a crucial iodolactonization step, to yield the Corey lactone. mdpi.com This intermediate serves as a versatile scaffold from which the two side chains of the prostaglandin can be installed through well-established chemical transformations. The Corey pathway is renowned for its high degree of stereocontrol, which is critical for achieving the correct absolute and relative stereochemistry of the final product. nih.gov The efficient use of lactone intermediates is a hallmark of this procedure, allowing for the strategic protection and subsequent elaboration of different parts of the molecule. nih.govnih.gov

While the Corey synthesis remains a benchmark, modern synthetic efforts have increasingly focused on the development of more efficient and atom-economical catalyst-controlled methods. These contemporary approaches aim to establish the key stereocenters using chiral catalysts, thereby minimizing the need for stoichiometric chiral reagents or resolving racemic mixtures.

One notable strategy involves the use of organocatalysis. For instance, proline-catalyzed aldol (B89426) cascade reactions have been employed to create bicyclic enal intermediates with high enantiomeric excess, which can then be converted to the prostaglandin core. researchgate.net Another powerful approach utilizes transition metal catalysis. Rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions have been successfully applied to set three contiguous stereocenters in a single step with high diastereoselectivity and enantioselectivity. acs.org This method offers a convergent and flexible route to a variety of prostaglandin analogs. acs.org

Furthermore, palladium-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction, have been instrumental in controlling the stereochemistry of the side chains. acs.org These catalytic methods often provide access to advanced intermediates in high enantiomeric purity and can be adapted for the synthesis of a wide range of prostaglandin derivatives. acs.org The development of such catalyst-controlled reactions represents a significant advancement in the field, offering more streamlined and sustainable routes to these complex molecules. researchgate.net

Rational Design of 20-ethyl Prostaglandin F2alpha

The design of prostaglandin analogs like this compound is driven by the desire to improve upon the pharmacological properties of the parent compound, Prostaglandin F2alpha. This involves targeted structural modifications aimed at enhancing receptor binding, increasing metabolic stability, and ultimately, improving therapeutic efficacy.

The defining structural feature of this compound is the extension of the omega (ω) side chain by an ethyl group at the C20 position. This modification is a deliberate design choice aimed at influencing the molecule's interaction with its target receptors and metabolic enzymes. The introduction of the C20-ethyl group increases the lipophilicity of the omega chain, which can affect how the molecule partitions into biological membranes and interacts with the hydrophobic binding pockets of receptors.

From a synthetic standpoint, the introduction of the ethyl group at the terminus of the omega chain requires specific strategies during the construction of this side chain. The stereochemistry at the newly formed C20 position is generally not a primary concern as it is a freely rotating alkyl group. The key is to incorporate the extended chain without altering the critical stereocenters on the cyclopentane core and the alpha chain.

While the omega chain is modified, it is crucial to preserve the stereochemical integrity of the rest of the molecule, particularly the key stereocenters that are known to be essential for biological activity. For Prostaglandin F2alpha analogs, the 15(S)-hydroxyl group on the alpha chain is of paramount importance. This allylic alcohol is a critical determinant of the molecule's ability to bind to and activate the FP receptor.

Therefore, a central tenet in the design and synthesis of this compound is the retention of the (S) configuration at the C15 position. Synthetic routes must be carefully planned to ensure that this stereocenter is established with high fidelity and is not epimerized during subsequent chemical transformations. The preservation of this and other stereocenters on the cyclopentane core ensures that the analog retains the fundamental pharmacophore required for its intended biological activity.

Strategies for Modulating Metabolic Stability in Prostaglandin Analogs

A significant challenge with natural prostaglandins is their rapid metabolism in the body, which leads to a short biological half-life and limits their therapeutic utility. A primary pathway for prostaglandin inactivation involves the oxidation of the 15-hydroxyl group to the corresponding 15-keto metabolite. Therefore, a key strategy in the design of prostaglandin analogs is to introduce structural modifications that hinder this metabolic process.

The addition of bulky groups near the 15-hydroxyl group can sterically shield it from the action of 15-hydroxyprostaglandin dehydrogenase, the enzyme responsible for its oxidation. The introduction of the 20-ethyl group in this compound can contribute to this steric shielding, thereby slowing down the rate of metabolism and prolonging the duration of action of the drug.

Other strategies to enhance metabolic stability include the introduction of fluorine atoms or the modification of the carboxyl group at the C1 position to an ester or an amide. These changes can alter the electronic properties of the molecule and its susceptibility to enzymatic degradation. The rational combination of these modifications allows for the fine-tuning of the pharmacokinetic profile of prostaglandin analogs, leading to compounds with improved therapeutic potential.

Molecular Pharmacology and Receptor Interactions

Prostaglandin (B15479496) F Receptor (FP Receptor) Binding and Selectivity Profiling

The interaction between 20-ethyl Prostaglandin F2alpha and the FP receptor is a critical determinant of its pharmacological profile. This interaction is characterized by specific binding affinities and a degree of selectivity across the broader family of prostanoid receptors.

Research utilizing membrane preparations from bovine corpus luteum has provided specific data on the binding affinities (Ki values) of both this compound and the natural ligand, Prostaglandin F2alpha, for the FP receptor. The Ki value, or inhibition constant, is a measure of a ligand's binding affinity, with lower values indicating a stronger affinity.

Studies show that this compound binds to the FP receptor with a Ki of 120 nM. glpbio.comcaymanchem.com In comparison, the endogenous ligand, Prostaglandin F2alpha, exhibits a Ki of 50 nM for the same receptor. glpbio.comcaymanchem.com This indicates that the addition of the 20-ethyl group results in a 2.5-fold decrease in binding affinity for the bovine corpus luteum FP receptor when compared to PGF2α. glpbio.comcaymanchem.com Despite this reduction in affinity, the structural modification is noted to potentially enhance the compound's metabolic stability. vulcanchem.com

Comparative Binding Affinities (Ki) for the FP Receptor (Bovine Corpus Luteum)

| Compound | Ki Value (nM) |

|---|---|

| Prostaglandin F2alpha | 50 |

| This compound | 120 |

A comprehensive assessment of a ligand's binding profile across various receptor subtypes is crucial for understanding its selectivity. The prostanoid receptor family includes several subtypes, such as DP, EP (EP1, EP2, EP3, EP4), IP, and TP receptors. guidetopharmacology.org While the binding of this compound to the FP receptor is established, detailed research data on its specific binding affinities for other prostanoid receptor subtypes (DP, EP1, EP3, EP4, IP, TP) is not extensively available in the reviewed scientific literature. Therefore, a complete selectivity profile comparing its activity at these receptors cannot be constructed at this time.

G Protein-Coupled Receptor (GPCR) Signaling Transduction

Upon binding of an agonist like this compound, the FP receptor initiates a cascade of intracellular events by activating heterotrimeric G proteins. The FP receptor is known to be promiscuous, capable of coupling to multiple G protein subfamilies, leading to diverse downstream cellular responses. nih.gov

The predominant signaling pathway for the FP receptor involves its coupling to G proteins of the Gαq/11 family. nih.govnih.gov This activation of Gαq/11 leads to the stimulation of the effector enzyme Phospholipase C Beta (PLCβ). nih.govfrontiersin.org Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+), which in turn activates various calcium-dependent cellular processes.

In addition to the primary Gαq/11 pathway, there is evidence that the FP receptor can also couple to Gαi protein subunits. nih.gov The Gαi subfamily of G proteins is typically known for its role in inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com Some studies suggest that FP receptor activation can also stimulate the Raf/MEK/MAP kinase pathway through Gαi, indicating a broader range of signaling capabilities beyond calcium mobilization.

Further diversifying its signaling portfolio, the FP receptor has been shown to couple with the Gα12/13 subfamily of G proteins. nih.govfrontiersin.org Activation of Gα12/13 is known to stimulate the Rho family of small GTPases through Rho-specific guanine nucleotide exchange factors (RhoGEFs). frontiersin.orgmdpi.com This pathway is crucial in regulating the actin cytoskeleton, thereby influencing cell shape, motility, and contraction.

Upon activation of any heterotrimeric G protein, the Gα subunit dissociates from the Gβγ dimer. mdpi.com The liberated Gβγ subunits are themselves capable of modulating the activity of various downstream effectors. For instance, Gβγ subunits can directly activate certain isoforms of phospholipase C and adenylyl cyclase, as well as regulate the function of ion channels, further contributing to the complexity of the cellular response initiated by FP receptor activation. mdpi.com

Intracellular Calcium Mobilization and Dynamics

The activation of the FP receptor by prostanoids like PGF2α is well-established to induce a significant and rapid increase in the concentration of intracellular calcium ([Ca2+]i), a critical second messenger in numerous cellular processes.

Characterization of this compound-Induced Calcium Responses in Target Cells

Upon binding to the FP receptor, PGF2α and its analogues initiate a robust calcium response in target cells, such as myometrial smooth muscle cells. nih.gov This response is a hallmark of FP receptor activation and is integral to its function in processes like muscle contraction. The coupling of the FP receptor to Gαq proteins activates phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol. This initial, sharp increase in intracellular calcium is a key event in the signaling cascade.

Differentiation of Extracellular Calcium Influx versus Intracellular Calcium Release Mechanisms

The elevation of intracellular calcium concentration triggered by FP receptor agonists is a biphasic process, involving both the release from intracellular stores and the influx of extracellular calcium. nih.gov The initial, transient peak in [Ca2+]i is primarily due to the IP3-mediated release of calcium from the endoplasmic reticulum. nih.gov This is followed by a more sustained, plateau phase which is maintained by the influx of calcium from the extracellular environment. nih.gov

This secondary influx can occur through several mechanisms, including store-operated calcium entry (SOCE), where the depletion of intracellular stores triggers the opening of calcium channels in the plasma membrane. Studies on PGF2α in rat aorta have indicated that its contractile effects are dependent on calcium influx through non-L-type channels. nih.gov In human myometrial cells, it has been shown that while the release from intracellular stores is the main driver of the calcium response, extracellular calcium also plays a role in subsequent signaling events, such as the activation of p38 MAP kinase and the expression of COX-2. nih.gov

| Mechanism | Role in Calcium Response | Mediators |

| Intracellular Release | Initial, transient peak in [Ca2+]i | Gαq → PLCβ → IP3 → IP3R on ER |

| Extracellular Influx | Sustained, plateau phase of elevated [Ca2+]i | Store-Operated Calcium Channels, Non-L-type channels |

Activation of Key Transcription Factors and Gene Expression Regulation

The signaling cascades initiated by this compound culminate in the activation of specific transcription factors, which then modulate the expression of target genes, particularly those involved in inflammation.

Modulation of NF-κB and Mitogen-Activated Protein (MAP) Kinase Pathways

Activation of the FP receptor by PGF2α leads to the stimulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase signaling pathways, which are central regulators of inflammation. nih.govnih.govresearchgate.net In myometrial cells, PGF2α has been shown to increase the activation of the p65 subunit of NF-κB, a key pro-inflammatory transcription factor. nih.gov The MAP kinase family, including p38, extracellular signal-regulated kinase (ERK), and Jun N-terminal kinase (JNK), are also activated in response to prostanoid signaling and play crucial roles in mediating inflammatory responses. mdpi.com The activation of both NF-κB and MAP kinases is a critical step in driving the expression of various pro-inflammatory and pro-labor genes. nih.gov

Impact on CREB and C/EBP-β Transcription Factor Activation

Beyond NF-κB and MAP kinases, PGF2α signaling also influences the activation of other important transcription factors, such as cAMP response element-binding protein (CREB) and CCAAT/enhancer-binding protein beta (C/EBP-β). nih.gov In human amnion fibroblasts, PGF2α has been demonstrated to induce the phosphorylation of CREB, which in turn increases its binding to the promoter region of the COX-2 gene. nih.gov Similarly, in myometrial cells, PGF2α stimulation leads to an upregulation of both CREB and C/EBP activity. nih.gov The activation of these transcription factors is linked to the Gαq-protein coupling of the FP receptor and contributes to the expression of inflammatory genes like COX-2. nih.gov

Regulation of Inflammatory Gene Expression (e.g., COX-2, IL-8, IL-6, CCL5)

The culmination of the signaling pathways activated by PGF2α and its analogues is the altered expression of a suite of inflammatory genes. A primary target is Cyclooxygenase-2 (COX-2), the inducible enzyme responsible for prostaglandin synthesis, creating a positive feedback loop. nih.govnih.gov The activation of NF-κB, MAP kinases, CREB, and C/EBP-β all contribute to the upregulation of COX-2 transcription. nih.govnih.gov

Furthermore, this signaling cascade promotes an increased expression of pro-inflammatory and chemotactic cytokines. Studies have shown that PGF2α stimulation can lead to the upregulation of Interleukin-8 (IL-8), Interleukin-6 (IL-6), and CCL5 (RANTES) in myometrial cells. nih.gov This increased output of cytokines contributes to the establishment of a pro-inflammatory environment. nih.gov

| Transcription Factor | Upstream Activator (Example) | Downstream Gene Target (Example) |

| NF-κB (p65) | FP Receptor → Gαq → Calcium-dependent pathways | COX-2, IL-6, IL-8 nih.govnih.gov |

| MAP Kinases (p38) | FP Receptor → Calcium-dependent pathways | COX-2, IL-6, IL-8 nih.govnih.gov |

| CREB | FP Receptor → Gαq → PKC | COX-2 nih.gov |

| C/EBP-β | FP Receptor → Gαq | COX-2, IL-6 nih.govnih.gov |

Biological Activities and Preclinical Investigations

Research on Smooth Muscle Physiology and Contractility

Studies on Uterine Myometrial Contraction and Regulation in Animal Models

While 20-ethyl Prostaglandin (B15479496) F2alpha (also known as ICI 74205) is identified as an analog of PGF2α, specific research detailing its direct effects on uterine myometrial contraction in animal models is not extensively published. medchemexpress.comcapes.gov.br However, the actions of its parent compound, PGF2α, are well-documented and provide a foundational context.

PGF2α is a potent uterotonic agent, capable of stimulating uterine contractions at any stage of gestation by altering the membrane permeability of myometrial cells and increasing intracellular calcium. ukzn.ac.zanih.gov In animal models, PGF2α and its analogs are shown to induce labor. ukzn.ac.za It upregulates the expression of key uterine activation proteins, including oxytocin (B344502) receptors, which enhances contractility. nih.gov Studies in human myometrial cells demonstrate that PGF2α initiates a pro-inflammatory cascade that is characteristic of labor, increasing the expression of COX-2, a vital enzyme in prostaglandin synthesis. nih.govfrontiersin.org This action is mediated through the FP receptor and involves the mobilization of intracellular calcium. nih.gov Given that 20-ethyl PGF2α is an analog of PGF2α, it is hypothesized to interact with the same signaling pathways, but specific comparative studies on myometrial tissue are required for confirmation. Extracts from adlay have been shown to inhibit uterine contractions induced by PGF2α in rats, both in vitro and in vivo. physiology.org

Exploration of Effects on Other Smooth Muscle Tissues (e.g., guinea-pig taenia coli)

Studies using the double sucrose-gap method on isolated guinea-pig taenia coli have shown that PGF2α induces and enhances muscle contraction. capes.gov.brresearchgate.net This effect is characterized by membrane depolarization, a decrease in membrane resistance, and an increased frequency of spike generation. capes.gov.brresearchgate.net The contractile action of PGF2α is similar to that of acetylcholine, though with a slower onset and longer duration. capes.gov.br Importantly, these actions are not blocked by cholinergic or adrenergic receptor antagonists, suggesting that PGF2α acts on distinct receptor sites on the cell membrane to modulate ion conductance and the intracellular mechanisms that lead to contraction. capes.gov.brresearchgate.net

Ocular Hypotensive Mechanisms in Experimental Models

Investigation of Intraocular Pressure Regulation in Ocular Hypertensive Animal Models (e.g., monkeys, cats)

The ocular hypotensive properties of prostaglandins (B1171923) are a significant area of research. Topical application of the parent compound, PGF2α, has been shown to effectively reduce intraocular pressure (IOP) in animal models, including cats and cynomolgus monkeys. arvojournals.orgnih.govnih.gov In cats, PGF2α administration leads to a significant and lasting reduction in IOP, accompanied by pupillary constriction. arvojournals.orgnih.gov In monkeys, a similar reduction in IOP is observed, which can last for at least 24 hours, though it may be preceded by a brief hypertensive phase. arvojournals.orgnih.gov

As an analog, 20-ethyl PGF2α is recognized for its potential as an ocular hypotensive agent. caymanchem.com It is structurally related to unoprostone (B1682063), a compound used in glaucoma treatment. caymanchem.com The primary mechanism for IOP reduction by PGF2α analogs is understood to be an increase in uveoscleral outflow. selcukmedj.org While specific studies detailing the IOP-lowering effects of 20-ethyl PGF2α in ocular hypertensive animal models are limited, its structural similarity to other potent hypotensive prostaglandins suggests it functions through similar mechanisms. caymanchem.comscispace.com

Comparative Analysis of Potency with Parent Prostaglandin F2alpha and Related Analogs (e.g., unoprostone, travoprost (B1681362) acid)

Comparative studies of prostaglandin analogs are crucial for understanding their relative efficacy. 20-ethyl PGF2α is an analog of PGF2α where the ω-chain has been extended by two carbons. caymanchem.com This structural modification influences its binding affinity and potency.

20-ethyl PGF2α is structurally a modified version of the glaucoma medication unoprostone (13,14-dihydro-15-keto-20-ethyl PGF2α). caymanchem.com However, unoprostone has additional modifications in its lower side chain (13,14-dihydro-15-keto) that significantly reduce its affinity for the FP receptor, thereby limiting its potency. caymanchem.com In contrast, 20-ethyl PGF2α retains the natural 15(S) allylic hydroxyl group, which may enhance its potency as an ocular hypotensive agent compared to unoprostone. caymanchem.com

Binding studies have shown that the two-carbon extension in 20-ethyl PGF2α only moderately decreases its affinity for the FP receptor from bovine corpus luteum compared to its parent compound. caymanchem.com Furthermore, the activity of the metabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) is lower with 20-ethyl PGF2α as a substrate (35% of the activity seen with PGF2α), which may lead to prolonged in vivo effects. caymanchem.com

Functional studies comparing various prostaglandin analogs have established a clear rank order of potency. Travoprost acid is consistently shown to be the most potent synthetic FP prostaglandin analog tested, followed by others like bimatoprost (B1667075) acid. selcukmedj.orgcapes.gov.br Unoprostone demonstrates a significantly lower potency and affinity for the FP receptor compared to travoprost acid and PGF2α. capes.gov.brarvojournals.org

| Compound | Binding Affinity (Ki) for FP Receptor (Bovine Corpus Luteum) | Functional Potency (EC50) in h-TM Cells | Source |

|---|---|---|---|

| Prostaglandin F2alpha (PGF2α) | 50 nM | 120 nM | caymanchem.comarvojournals.org |

| 20-ethyl Prostaglandin F2alpha | 120 nM | Not Reported | caymanchem.com |

| Unoprostone | Not Reported | 3280 nM | arvojournals.org |

| Travoprost Acid | Not Reported | 2.4 nM | arvojournals.org |

Reproductive Biology Research in Mammalian Systems

The role of this compound in mammalian reproductive biology is primarily inferred from its classification as a PGF2α analog and its relationship with the FP receptor. caymanchem.combiocompare.com PGF2α itself is a critical hormone in reproductive processes, notably as a luteolytic agent produced in the endometrium that triggers the regression of the corpus luteum in many non-primate mammalian species. medchemexpress.combioscientifica.com This action is fundamental for regulating the length of the estrous cycle and for the initiation of parturition. medchemexpress.com

In studies on bovine endometrial cells, PGF2α production is stimulated by oxytocin, a key event in the reproductive cycle. d-nb.info Research on rabbit corpora lutea shows that PGF2α can regulate its own biosynthesis through enzymes like COX-2 and PGE2-9-ketoreductase, demonstrating complex feedback mechanisms within reproductive tissues. bioscientifica.com

While 20-ethyl PGF2alpha is listed as a compound for research in reproductive biology, specific studies detailing its effects on processes like luteolysis, ovulation, or parturition in mammalian systems are not widely published. caymanchem.combiocompare.com Its binding to the FP receptor from bovine corpus luteum suggests it could influence these PGF2α-mediated pathways. caymanchem.com A study noted that the compound, under the name ICI 74,205, was investigated as a potential orally active anti-fertility agent, though further details on its mechanism in this context are sparse. capes.gov.br

Elucidation of Luteolytic Activity in Preclinical Models

The luteolytic activity of prostaglandin F2alpha (PGF2α) and its analogs, such as 20-ethyl PGF2α, is a critical aspect of reproductive regulation in several species. Luteolysis is the process of regression of the corpus luteum (CL), a transient endocrine structure in the ovary, which is necessary for the initiation of a new estrous cycle if pregnancy does not occur. frontiersin.orgwikipedia.org

In bovine models, PGF2α administration induces luteolysis, characterized by a rapid decrease in progesterone (B1679170) secretion within the first 12 hours, followed by structural regression of the luteal cells. frontiersin.org Studies have shown that PGF2α treatment on day 12 of the estrous cycle in heifers leads to a decrease in the granular content of large luteal cells (LLCs) and a reduction in luteal progesterone concentration. nih.gov However, treatment on day 4 of the cycle does not significantly impair luteal function, suggesting that the responsiveness of the corpus luteum to PGF2α is dependent on its developmental stage. nih.gov In vitro studies with cultured bovine luteal cells have demonstrated that PGF2α can inhibit both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) stimulated progesterone production. nih.gov

In ovine models, the pulsatile secretion of PGF2α from the uterus is a key signal for luteolysis. nih.gov Experiments using autotransplanted ovaries in sheep have shown that pulsed infusions of PGF2α are highly effective in inducing complete corpus luteum regression. nih.gov A series of five one-hour pulses of PGF2α over 25 hours was sufficient to cause permanent luteal regression, highlighting the importance of the pulsatile pattern of PGF2α exposure. nih.gov

In rodent models, such as the pseudopregnant rat, PGF2α and its analogs have also been shown to possess luteolytic properties. While specific data on 20-ethyl PGF2α in rats is limited in the provided results, the general mechanism of PGF2α-induced luteolysis involves the activation of specific receptors on luteal cells, leading to a cascade of events that culminates in apoptosis and the cessation of progesterone production. physiology.org

The affinity of 20-ethyl PGF2α for the PGF2α receptor (FP receptor) from bovine corpus luteum is only slightly reduced compared to PGF2α, with a Ki of 120 nM versus 50 nM for PGF2α, respectively. caymanchem.com This suggests that 20-ethyl PGF2α retains potent luteolytic activity.

Role in Ovarian Follicular Development and Ovulation Processes

Prostaglandins, including PGF2α, play a significant role in the complex processes of ovarian follicular development and ovulation. researchgate.net While not essential for follicular steroidogenesis, they are involved in luteinization and the physical rupture of the follicle. researchgate.net

In bovine models, the expression of the PGF2α receptor (PTGFR) mRNA in granulosa cells of the dominant follicle increases after follicular deviation, suggesting a role for PGF2α in the final stages of follicular maturation. nih.gov However, direct intrafollicular injection of PGF2α in heifers did not induce ovulation, indicating that PGF2α alone is not sufficient to trigger this event locally. nih.gov Systemic treatment with a nonsteroidal anti-inflammatory drug, which inhibits prostaglandin synthesis, was shown to decrease follicular vascularization, an effect that was also observed with subsequent PGF2α administration. nih.gov In prepubertal heifers, PGF2α treatment has been shown to induce ovulation, possibly by increasing the pituitary's responsiveness to GnRH, leading to an LH surge. embrapa.br

In primate models, the ovulatory gonadotropin surge leads to an increase in PGF2α levels in periovulatory follicles. bioscientifica.com This surge stimulates the expression of enzymes necessary for PGF2α synthesis in granulosa cells. bioscientifica.com Two pathways for PGF2α synthesis have been identified in the primate follicle: one from prostaglandin H2 (PGH2) via aldo-keto reductase (AKR) 1C3 and another from prostaglandin E2 (PGE2) via AKR1C1 and AKR1C2. researchgate.net The expression of these enzymes is temporally regulated during the periovulatory interval. researchgate.net

Modulation of Inflammatory Pathways in Cellular and Animal Models

Analysis of Pro-inflammatory Signaling Induction in Uterine Tissues

Prostaglandin F2α is a recognized pro-inflammatory mediator in uterine tissues, playing a role in the inflammatory cascade that precedes both term and preterm labor. nih.gov In human myometrial cells, PGF2α induces inflammation by activating several signaling pathways. nih.gov

Studies have shown that PGF2α increases the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to an increased expression of cyclooxygenase-2 (COX-2). nih.gov This, in turn, can lead to further prostaglandin synthesis, creating a positive feedback loop. PGF2α also activates calcium/cAMP-dependent transcription factors such as CREB and C/EBP-β. nih.govresearchgate.net The pro-inflammatory effects of PGF2α in the myometrium are mediated through the coupling of the FP receptor to both Gαq and Gαi proteins, which triggers a calcium response. nih.gov

Furthermore, PGF2α has been shown to modulate the output of various cytokines and chemokines from myometrial cells. It can increase the production of interleukin-1β (IL-1β), IL-6, IL-8 (CXCL8), and monocyte chemoattractant protein-1 (CCL-2). nih.gov The signaling pathways involved in this modulation include phospholipase C (PLC), protein kinase C (PKC), phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K), and extracellular signal-regulated kinase (ERK1/2). nih.gov

Broader Studies on Inflammatory Responses and Mediator Production

While often viewed as pro-inflammatory, some prostaglandins may also possess anti-inflammatory properties, suggesting a dichotomous role in the inflammatory process. nih.gov Although data are limited, there is some suggestion that PGF2α may have anti-inflammatory effects in certain contexts. nih.gov The expression of PGF synthase has been observed to rise during the resolution phase of inflammation in animal models, hinting at a potential role in resolving inflammation. nih.gov

In the context of exercise-induced inflammation, treatment with ibuprofen, a non-selective cyclooxygenase inhibitor, blocks the increase in COX-derived prostanoids, including prostaglandins. physiology.org This highlights the role of prostaglandins as key mediators in the inflammatory response to physiological stress. physiology.org The production of inflammatory mediators, including prostaglandins, is a hallmark of acute inflammation. researchgate.net

Studies on Adipogenesis Regulation

Mechanism Involving Extracellular Signal-Regulated Kinase (ERK) Signaling

The biological actions of this compound, as with its parent compound Prostaglandin F2alpha (PGF2α), are primarily mediated through its interaction with the Prostaglandin F receptor (FP receptor). The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation, can initiate several intracellular signaling cascades. oup.com One of the key pathways stimulated by the activation of the FP receptor is the mitogen-activated protein kinase (MAPK) cascade, specifically involving the extracellular signal-regulated kinase (ERK). nih.govmdpi.com

The binding of a ligand like PGF2α to the FP receptor typically leads to the activation of Gαq proteins. nih.govfrontiersin.org This, in turn, activates phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). oup.com These second messengers lead to the activation of Protein Kinase C (PKC) and an increase in intracellular calcium, which are upstream events that converge on the activation of the Ras-Raf-MEK-ERK pathway. oup.com Studies on PGF2α have demonstrated that its stimulation of the FP receptor causes a rapid, time-dependent phosphorylation and activation of ERK1/2. nih.gov This activation is crucial for mediating cellular responses such as gene transcription and cell proliferation. nih.gov

As this compound is a synthetic analog of PGF2α, it is understood to function by binding to and activating the same FP receptor. While direct studies detailing the ERK signaling cascade for the 20-ethyl variant are not extensively documented, its activity is inferred from its structural similarity and shared receptor target with PGF2α. Research confirms that PGF2α-induced ERK activation is dependent on the FP receptor, as the use of an FP receptor antagonist blocks this effect. oup.comnih.gov Therefore, the modulatory effects of this compound on cellular function are believed to be significantly driven by its ability to trigger this well-established FP receptor-to-ERK signaling axis.

Other Investigational Biological Roles

The prostaglandin F2alpha (PGF2α) pathway has become a significant area of interest in the field of hair growth regulation. This interest was largely spurred by the observation that PGF2α analog eye drops used for glaucoma, such as latanoprost (B1674536) and bimatoprost, had a common side effect of increasing the length, thickness, and number of eyelashes (hypertrichosis). jddonline.comnih.gov This discovery highlighted the potential for FP receptor agonists to treat hair loss conditions like androgenetic alopecia (AGA). nih.gov

Research has shown that PGF2α and its analogs promote hair growth primarily by influencing the hair follicle cycle. jddonline.com Specifically, they appear to prolong the anagen (growth) phase and stimulate the transition of hair follicles from the telogen (resting) phase into the anagen phase. jddonline.comresearchgate.net Studies using ex vivo organ cultures of human hair follicles have demonstrated that PGF2α can significantly stimulate hair fiber elongation. nih.gov This effect is mediated directly through the FP receptor, which is expressed in the dermal papilla and connective tissue sheath of hair follicles. nih.gov

Given that this compound is a structural analog of PGF2α that targets the FP receptor, it is considered a compound of interest for similar therapeutic applications. The rationale is that by activating the FP receptor in hair follicles, it could replicate the hair growth-promoting effects observed with other PGF2α analogs. While specific clinical studies on this compound for hair loss are not widely published, the foundational research on related compounds provides a strong basis for its investigation in this role. nih.govperfecthairhealth.com

PGF2α Effect on Human Hair Follicle Growth (Ex Vivo)

| Follicle Type | Treatment | Growth Stimulation (%) | Reference |

|---|---|---|---|

| Terminal HFs | PGF2α (100 nM) | 4.93% | nih.gov |

| Intermediate HFs | PGF2α (100 nM) | 10.03% | nih.gov |

Prostaglandin F2alpha is known to be a potent vasoconstrictor. Its effects on the vascular system are significant, and it can influence blood flow and pressure by acting on the smooth muscle of blood vessels. googleapis.com This activity is also mediated through the FP receptor, which is present in vascular smooth muscle cells.

As an analog, this compound (also known by its developmental code ICI 74205) is expected to share vasoconstrictive properties with its parent compound. Its interaction with the FP receptor suggests it can influence vascular tone. While detailed preclinical studies focusing specifically on the microvascular effects of this compound are limited in publicly available literature, its classification alongside other prostaglandins in patent documents often includes its potential use in applications involving vascular control. google.comgoogle.com The extension of the omega chain in the 20-ethyl structure may influence its potency and duration of action compared to the natural PGF2α. Further research is required to fully characterize its specific profile as a vasoconstrictor within microvascular systems and to compare its efficacy and potential therapeutic applications relative to other PGF2α analogs.

Comparative FP Receptor Binding and Metabolism

| Compound | FP Receptor Affinity (Ki) | Relative 15-hydroxy PGDH Activity | Reference |

|---|---|---|---|

| Prostaglandin F2alpha (PGF2α) | 50 nM | 100% | nih.gov |

| This compound | 120 nM | 35% | nih.gov |

Metabolic Pathways and Biotransformation

Enzymatic Biotransformation of 20-ethyl Prostaglandin (B15479496) F2alpha

The primary route of inactivation for many prostaglandins (B1171923), including PGF2α and its analogs, is through oxidation catalyzed by specific enzymes.

The key enzyme responsible for the metabolic inactivation of prostaglandins is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme catalyzes the oxidation of the biologically active 15-hydroxyl group to a 15-keto group, resulting in metabolites with significantly reduced biological activity. nih.govtaylorandfrancis.com This initial step is the rate-limiting factor in the catabolism of prostaglandins like PGF2α. oup.com The resulting 15-keto-prostaglandins are then further metabolized. nih.gov The lung is a major site for this metabolic activity, where a significant portion of biologically active prostaglandins are metabolized during a single pass. taylorandfrancis.com The expression and activity of 15-PGDH are critical in regulating the local concentrations and effects of prostaglandins in various tissues, including reproductive tissues and the endometrium. oup.combioscientifica.combioscientifica.com

A significant feature of 20-ethyl PGF2α is its relative resistance to inactivation by 15-PGDH compared to its endogenous counterpart, PGF2α. The structural modification of extending the ω-chain by two methylene (B1212753) carbons in 20-ethyl PGF2α hinders the efficiency of 15-PGDH. caymanchem.com Research has shown that the activity of 15-PGDH using 20-ethyl PGF2α as a substrate is only 35% of the activity observed with PGF2α. caymanchem.com This reduced rate of inactivation suggests that 20-ethyl PGF2α has a prolonged duration of action in vivo, as it remains in its active form for a longer period. caymanchem.com

Table 1: Comparative Activity of 15-PGDH

| Substrate | Relative 15-PGDH Activity |

|---|---|

| Prostaglandin F2alpha | 100% |

Analog-Specific Metabolic Resistance Mechanisms

Prostaglandin analogs are often designed to have improved metabolic stability to enhance their therapeutic effects. One strategy involves modifying the chemical structure to resist enzymatic degradation. For instance, the introduction of an N-diethyl amide group can confer resistance to hydrolysis by corneal amidase activity. medchemexpress.com Fatty acid amide hydrolase (FAAH), an enzyme with both amidase and esterase activity, is present in corneal tissue and is thought to be responsible for the conversion of some prostaglandin prodrugs. arvojournals.org The resistance of certain amide-modified analogs to this enzymatic action can lead to a longer residence time and increased efficacy in ocular applications. medchemexpress.com

Identification and Characterization of Metabolites in Preclinical Species

The metabolism of prostaglandins can vary significantly between species. scispace.com In preclinical studies, identifying and characterizing the metabolites of prostaglandin analogs like 20-ethyl PGF2α is essential for understanding their pharmacokinetic and pharmacodynamic profiles.

In rats, the metabolism of PGF2α involves processes like beta-oxidation and omega-oxidation, leading to the formation of various metabolites. nih.gov Major metabolites of PGF2α identified in rat hepatocytes include dinor-prostaglandin F1 alpha and tetranor-prostaglandin F1 alpha. nih.gov Another significant metabolite found in the circulation of rats is tetranor-15-keto-13,14-dihydroprostaglandin F2α. nih.gov

In mice, studies have identified three main urinary metabolites of PGF2α: 5,7,11-trihydroxy-tetranor-prosta-9-enoic acid (FUM-I), 5,7,11-trihydroxy-tetranor-prostanoic acid (FUM-II), and the major metabolite, 5,7-dihydroxy-11-keto-tetranor-prostanoic acid (FUM-III). nih.gov The metabolic pathway for PGF2α in mice appears to differ from that in humans and rats. scispace.com

The characterization of these metabolites is typically achieved using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govresearchgate.net These methods allow for the identification and quantification of various eicosanoids and their metabolites in biological samples. researchgate.netnih.gov

For 20-ethyl PGF2α, while specific metabolite structures in preclinical species are not extensively detailed in the provided context, the general metabolic pathways of PGF2α provide a framework for its expected biotransformation. The extension of the omega-chain in 20-ethyl PGF2α may influence the rate and products of beta- and omega-oxidation, leading to a unique metabolite profile that requires specific investigation in relevant preclinical models.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 20-ethyl Prostaglandin F2alpha |

| Prostaglandin F2alpha |

| 15-keto-prostaglandins |

| dinor-prostaglandin F1 alpha |

| tetranor-prostaglandin F1 alpha |

| tetranor-15-keto-13,14-dihydroprostaglandin F2α |

| 5,7,11-trihydroxy-tetranor-prosta-9-enoic acid |

| 5,7,11-trihydroxy-tetranor-prostanoic acid |

Advanced Research Methodologies and Analytical Techniques

In Vitro Cellular and Tissue Culture Models

In vitro models provide a controlled environment to dissect the specific molecular interactions and cellular responses initiated by 20-ethyl Prostaglandin (B15479496) F2alpha.

Isolation and Culture of Primary Cells

To study the effects of 20-ethyl Prostaglandin F2alpha in a biologically relevant context, primary cells from target tissues are isolated and cultured. This approach offers a significant advantage over immortalized cell lines by more closely mimicking the in vivo physiological state.

Myometrial Smooth Muscle Cells: Human uterine smooth muscle cells (HUtSMC) are isolated from myometrial biopsies, typically obtained during caesarean sections with ethical approval and informed consent. oup.compromocell.com The tissue is minced and subjected to enzymatic digestion using a combination of collagenases (e.g., collagenase 1A and XI) to dissociate the cells. oup.comfrontiersin.orgnih.gov Following filtration and centrifugation, the isolated cells are cultured in specialized smooth muscle cell medium. promocell.commdpi.com These primary cultures are crucial for investigating the contractile responses and signaling pathways in the uterus that might be modulated by this compound.

Granulosa Cells: Granulosa cells are key to ovarian function and prostaglandin signaling. They can be isolated from preovulatory follicles of various species, including rabbits and humans (often from follicular fluid collected during in vitro fertilization procedures). bioscientifica.comresearchgate.netiiarjournals.org The isolation process involves aspirating follicular contents, followed by steps to separate the granulosa cells from red blood cells and other tissue debris. The cells are then cultured, often in a medium like McCoy's 5a, where they can be treated with compounds like this compound to study effects on steroidogenesis and other follicular events. bioscientifica.comnih.gov

Table 1: Overview of Primary Cell Culture Models for Prostaglandin Research

| Cell Type | Source Tissue | Key Investigative Area |

|---|---|---|

| Myometrial Smooth Muscle Cells | Uterine Myometrium | Uterine contractility, labor physiology oup.com |

| Granulosa Cells | Ovarian Follicles | Ovarian function, ovulation, steroidogenesis bioscientifica.comresearchgate.net |

Advanced Receptor Binding Assays

Determining how strongly and specifically this compound binds to its target, the Prostaglandin F (FP) receptor, is a primary goal of in vitro analysis.

Saturation and Competition Radioligand Binding: These classic assays quantify the affinity of a ligand for its receptor. In saturation binding, increasing concentrations of a radiolabeled form of a known FP agonist (e.g., [3H]PGF2alpha) are incubated with cells or membranes expressing the FP receptor to determine the receptor density (Bmax) and dissociation constant (Kd). For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radioligand reveals its binding affinity (Ki). nih.gov Such assays have been used extensively to characterize various PGF2alpha analogs. nih.gov

Functional Biosensors: Modern drug discovery heavily relies on dynamic and real-time assessment of receptor activation in living cells. Genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for this purpose. nih.govfrontiersin.org These biosensors can be designed to detect:

Receptor Conformational Changes: A FRET or BRET pair is incorporated into the receptor itself. Ligand binding induces a conformational change, altering the distance or orientation between the donor and acceptor molecules and changing the energy transfer signal. frontiersin.org

G-protein or β-arrestin Recruitment: The receptor is tagged with an energy donor (e.g., a luciferase) and a downstream signaling partner like a G-protein or β-arrestin is tagged with an acceptor (e.g., a fluorescent protein). nih.govfrontiersin.org Activation of the receptor by an agonist like this compound brings the donor and acceptor into proximity, generating a BRET signal. frontiersin.org These assays provide high-throughput, real-time data on the potency and efficacy of a compound. annualreviews.orgelifesciences.org

Functional Assays for Signaling Pathway Activation

Upon binding to the FP receptor, this compound is expected to trigger a cascade of intracellular events. Functional assays are used to measure these downstream effects.

Intracellular Calcium Imaging: The FP receptor is a Gq-coupled GPCR, meaning its activation leads to the release of calcium (Ca2+) from intracellular stores via the phospholipase C pathway. nih.gov This can be visualized and quantified using fluorescent Ca2+ indicators like Fura-2. nih.govphysiology.org Cells are loaded with the dye, and changes in fluorescence intensity upon application of this compound are monitored using a specialized microscope and imaging system. physiology.orgphysiology.org The magnitude and kinetics of the Ca2+ response provide a direct measure of receptor activation and downstream signaling. nih.govoup.comru.nl

Reporter Gene Assays: These assays link the activation of a specific signaling pathway to the expression of an easily measurable reporter protein, such as luciferase or β-galactosidase. nih.govcaymanchem.com To study this compound, cells are transfected with a plasmid containing a reporter gene under the control of a promoter with response elements sensitive to the PGF2alpha signaling pathway (e.g., a cAMP Response Element, CRE). nih.gov Treatment with an agonist will activate the signaling cascade, leading to the transcription of the reporter gene. ahajournals.orgnih.gov The amount of reporter protein produced, measured by its enzymatic activity (e.g., light output for luciferase), is proportional to the strength and duration of receptor activation. caymanchem.comcaymanchem.com

Quantitative Gene and Protein Expression Analysis

To understand the longer-term effects of this compound on cellular function, researchers analyze changes in the expression of specific genes and proteins.

RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): This technique is the gold standard for measuring changes in messenger RNA (mRNA) levels for specific genes of interest. nih.govnih.gov After treating cells with this compound, total RNA is extracted, reverse-transcribed into complementary DNA (cDNA), and then amplified in a qPCR machine. By measuring the rate of amplification, one can accurately quantify the change in expression of target genes (e.g., genes for inflammatory cytokines, matrix metalloproteinases, or other signaling proteins) relative to untreated control cells. nih.govnih.govbiorxiv.org

Western Blotting: This immunological technique is used to detect and quantify specific proteins. Following treatment with this compound, cells are lysed, and the protein extracts are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to the protein of interest (e.g., Cyclooxygenase-2, EGR1, or phosphorylated forms of signaling proteins like ERK). oup.comresearchgate.netoup.comnih.gov The amount of bound antibody, detected by a secondary antibody system, indicates the quantity of the target protein.

Protein Arrays: For a broader, more exploratory view, protein arrays or microarrays can be used. These platforms allow for the simultaneous measurement of hundreds of proteins on a single chip. unl.edu For instance, a cytokine array could be used to see how this compound treatment alters the secretion profile of a wide range of inflammatory mediators from myometrial or immune cells.

In Vivo Animal Models for Pharmacological and Physiological Investigations

While in vitro studies are crucial for mechanistic insights, in vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of this compound in a whole organism. nih.govnih.gov

Selection of Appropriate Model Organisms

The choice of animal model is critical and depends on the physiological system being investigated. Prostaglandin research has historically utilized a variety of species. uevora.pt

Rodents (Rats, Mice): Rodents are widely used due to their cost-effectiveness, short reproductive cycles, and the availability of extensive genetic tools (e.g., knockout mice). caymanchem.comfrontiersin.org They are valuable for studying the role of PGF2alpha analogs in reproductive processes like parturition, inflammatory responses, and cardiovascular effects. nih.govlvts.fr For example, rat myometrial tissue is used to study PGF2alpha-stimulated contractions. nih.govphysiology.org

Rabbits: The rabbit is a classic model in reproductive biology and ophthalmology. mdpi.com Rabbit granulosa cells have been used to study prostaglandin production. bioscientifica.com The rabbit eye is a common model for testing the intraocular pressure-lowering effects of PGF2alpha analogs. Furthermore, rabbits have been used to model conditions like atherosclerosis and heterotopic ossification, where prostaglandins (B1171923) play a role. nih.govahajournals.orgcdnsciencepub.comnih.gov

Non-Human Primates: Due to their close physiological and reproductive similarities to humans, non-human primates (e.g., macaques) are often used in late-stage preclinical studies. tandfonline.com They provide a highly relevant model for investigating the effects of prostaglandin analogs on the menstrual cycle, ovulation, and parturition. tandfonline.com

Table 2: Common Animal Models in Prostaglandin Research

| Animal Model | Key Research Areas | Rationale for Use |

|---|---|---|

| Rodents (Rat, Mouse) | Reproduction, Inflammation, Cardiovascular nih.govlvts.fr | Cost-effective, genetic tractability, established protocols frontiersin.org |

| Rabbit | Reproduction, Ophthalmology, Atherosclerosis mdpi.comahajournals.orgcdnsciencepub.com | Established model for specific physiological systems nih.gov |

| Non-Human Primates | Reproduction, Ovulation, Parturition tandfonline.com | High physiological relevance to humans |

Advanced Analytical Techniques for Compound Detection and Metabolite Profiling

The low abundance and reactive nature of prostaglandins and their analogues necessitate highly sensitive and specific analytical methods for their detection and for profiling their metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of prostaglandin analogues like 20-ethyl PGF2alpha from biological matrices. researchgate.net The method is prized for its ability to separate structurally similar compounds, which is essential given the variety of prostaglandin isomers and metabolites. researchgate.netmdpi.com

Reverse-phase HPLC is commonly employed, utilizing columns such as Ultrasphere ODS (C18) to separate compounds based on their hydrophobicity. researchgate.netmdpi.com The optimization of the separation is achieved by adjusting the mobile phase composition. researchgate.net Typical mobile phases consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or acetic acid solution), with the gradient and ratio adjusted to achieve optimal resolution. researchgate.net For example, a system using a Chiralcel OD-RH column with a mobile phase of acetonitrile and sodium dihydrogenphosphate buffer has been used for the baseline resolution of prostaglandin enantiomers. researchgate.net

Detection is often performed using UV or diode array detectors. researchgate.net While native prostaglandins lack a strong chromophore, synthetic analogues may have UV-active groups. For sensitive detection of PGF2α and related compounds without strong chromophores, fluorescence derivatization can be employed. nih.gov Reagents like 3-bromomethyl-6,7-methylenedioxyl-1-methyl-2(1H)-quinoxalinone react with the prostaglandin's carboxylic acid group to form a highly fluorescent derivative, allowing for detection limits in the femtomole range. nih.gov The method's quantitative accuracy is demonstrated by linear responses over a significant concentration range. researchgate.net

Table 2: Example HPLC Conditions for Prostaglandin Analysis

| Parameter | Condition 1 (General Separation) | Condition 2 (Fluorescence Derivatization) |

|---|---|---|

| Column | Reverse Phase (e.g., Ultrasphere ODS, 5 µm) researchgate.net | C8 Column (5µm, 4.6mm x 150mm) nih.gov |

| Mobile Phase | Methanol:0.02 M phosphate buffer researchgate.net | Stepwise elution with A (CH₃CN:CH₃OH:H₂O) and B (CH₃CN:CH₃OH:H₂O) nih.gov |

| Detection | Diode Array or UV Detector (e.g., 210 nm) researchgate.net | Fluorescence Detector (λEX 370nm, λEM 455nm) nih.gov |

| Application | Separation of synthetic structural analogues. researchgate.net | Highly sensitive determination of PGF2α in microdialysates. nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for quantifying PGF2α and its metabolites in various biological fluids, including serum, plasma, and cell culture supernatants. fn-test.comassaygenie.comabbexa.com The most common format for prostaglandin analysis is a competitive assay. abbexa.comcaymanchem.com

In this setup, a microplate is pre-coated with an antigen (PGF2α). fn-test.comabbexa.com The sample containing an unknown amount of PGF2α (or its cross-reactive metabolites) is added to the wells along with a fixed amount of a biotin-labeled PGF2α. fn-test.com These two forms of the prostaglandin then compete for binding to a limited amount of specific antibody. fn-test.com After an incubation period, unbound components are washed away. fn-test.com An enzyme conjugate, such as HRP-Streptavidin, is added, which binds to the biotinylated PGF2α captured by the antibody. fn-test.com A substrate solution (e.g., TMB) is then added, and the enzyme catalyzes a color change. fn-test.com The intensity of the color is inversely proportional to the concentration of PGF2α in the original sample; a weaker signal indicates a higher concentration of the target molecule. fn-test.comabbexa.com The concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of PGF2α. fn-test.com These kits are designed for high sensitivity, capable of measuring PGF2α levels down to the picogram per milliliter range. caymanchem.com

Table 3: Typical Characteristics of a PGF2α Competitive ELISA Kit

| Feature | Description | Reference |

|---|---|---|

| Assay Principle | Competitive Enzyme-Linked Immunosorbent Assay | fn-test.comabbexa.com |

| Sample Types | Serum, plasma, cell culture supernatants, other biological fluids | assaygenie.comabbexa.com |

| Detection Method | Colorimetric; absorbance read at ~450 nm | fn-test.com |

| Detection Range | Example: 0.156-10 ng/ml | assaygenie.com |

| Sensitivity | Can detect concentrations as low as ~10 pg/ml | caymanchem.com |

| Specificity | Specifically binds with PGF2α, with potential for defined cross-reactivity with related metabolites | fn-test.com |

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the definitive method for the structural elucidation of prostaglandin metabolites. nih.govmdpi.comnih.gov These methods provide not only quantification but also crucial structural information based on mass-to-charge ratio and fragmentation patterns. nih.gov

GC-MS has been historically used for the analysis of prostaglandins and their metabolites. nih.govacs.org Due to the low volatility of these compounds, chemical derivatization is required to make them amenable to gas chromatography. semanticscholar.org Despite this extra step, GC-MS provides detailed structural information. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for analyzing oxylipins, including prostaglandins. nih.govmdpi.com This technique offers high sensitivity and specificity without the need for derivatization. semanticscholar.org In a typical LC-MS/MS workflow, compounds are first separated by an HPLC or UHPLC system and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) in negative mode is commonly used for prostaglandins. mdpi.com Tandem mass spectrometry (MS/MS), performed on instruments like a triple quadrupole (QqQ), allows for multiple reaction monitoring (MRM), a highly specific and sensitive quantification method. nih.gov Furthermore, by inducing collision-induced decomposition, MS/MS generates fragmentation spectra that act as a fingerprint for a molecule, enabling the definitive identification of metabolite structures by comparing them to reference compounds or interpreting the fragmentation patterns. nih.govnih.gov Studies in various animal species, including rats, rabbits, and monkeys, have used these techniques to identify major circulating and urinary metabolites of PGF2α, such as 15-keto-13,14-dihydro-PGF2α and various tetranor prostaglandin derivatives. nih.govcapes.gov.brscispace.com This same approach is applied to determine the metabolic fate of analogues like 20-ethyl PGF2alpha.

Table 4: PGF2α Metabolites Identified in Animal Models via Mass Spectrometry

| Metabolite Name | Abbreviation / Common Name | Animal Model / Sample | Analytical Method |

|---|---|---|---|

| 15-keto-13,14-dihydroprostaglandin F2α | PGFM | Rat, Rabbit, Guinea Pig, Cattle, Sheep (Plasma) | GC-MS, Radioimmunoassay nih.gov |

| 5α, 7α-dihydroxy-11-ketotetranorprostanoic acid | - | Cattle, Rat, Guinea Pig (Plasma) | GC-MS, Chromatography nih.gov |

| 5,7,11-trihydroxy-tetranor-prosta-9-enoic acid | FUM-I | Mouse (Urine) | GC-MS scispace.com |

| 5,7,11-trihydroxy-tetranor-prostanoic acid | FUM-II | Mouse (Urine) | GC-MS scispace.com |

| 5,7-dihydroxy-11-keto-tetranor-prostanoic acid | FUM-III | Mouse (Urine) | GC-MS scispace.com |

Future Perspectives and Unexplored Research Avenues

Comprehensive Elucidation of Structure-Activity Relationships for 20-ethyl Prostaglandin (B15479496) F2alpha and Related Omega-Chain Analogs

The biological activity of prostaglandin F2alpha (PGF2α) analogs is intricately linked to their chemical structure, particularly the omega-chain. nih.gov Modifications to this chain can dramatically alter a compound's potency and receptor profile. nih.gov Research has shown that replacing parts of the omega-chain with a benzene (B151609) ring can enhance the therapeutic index compared to the parent PGF2α molecule. nih.gov For instance, the creation of 17-phenyl-18,19,20-trinor PGF2α was a key step in developing highly potent ocular hypotensive agents like latanoprost (B1674536). nih.gov

Future research must systematically explore the structure-activity relationships (SAR) of omega-chain analogs, including 20-ethyl PGF2alpha. This involves synthesizing and testing a diverse library of compounds where the length and composition of the terminal alkyl chain are varied. Key structural questions include how extending the omega-chain, as with the 20-ethyl group, compares to the effects of adding bulky ring structures. google.comgoogle.com Studies have indicated that even the position of substituents on an attached phenyl ring can significantly alter biological activity. nih.gov

A critical aspect of this research is understanding how these structural changes affect binding affinity not only to the primary FP receptor but also to the prostaglandin transporter (PGT). nih.gov Interestingly, the insertion of cyclic substituents in the omega-chain has been found to increase binding to the FP receptor while simultaneously reducing affinity for PGT. nih.gov This differential binding has significant implications for drug design. nih.gov Cryo-electron microscopy structures of the human FP receptor have revealed the precise molecular basis for ligand selectivity, providing a powerful template to guide the design of new analogs with improved properties. nih.gov

Table 1: Comparison of Omega-Chain Modified PGF2α Analogs

| Analog Type | Structural Modification | Reported Effect | Reference |

|---|---|---|---|

| Phenyl-Substituted Analogs | Replacement of terminal carbons with a phenyl ring (e.g., Latanoprost) | Increased therapeutic index and potency for IOP reduction. | nih.gov |

| Cyclic Omega-Chain Analogs | Insertion of cyclic substituents in the omega-chain | Increased binding to FP receptor, reduced affinity for PGT. | nih.gov |

| Omega-Chain Extended Analogs | Addition of alkyl groups to the terminus (e.g., 20-ethyl) | Aims to modify potency and duration of action. | google.comgoogle.com |

| 13,14-dihydro Analogs | Saturation of the C13-C14 double bond | Can produce highly potent and well-tolerated agents. | nih.govgoogleapis.com |

Investigation of Novel Receptor Interactions or Pleiotropic Signaling Pathways

While 20-ethyl Prostaglandin F2alpha and its relatives are known to act primarily through the G-protein coupled FP receptor, the full spectrum of their signaling activities is likely more complex. The canonical pathway involves the FP receptor coupling to a Gq protein, which activates a phosphatidylinositol-calcium second messenger system. abcam.comaacrjournals.org This activation leads to the release of inositol-1,4,5-trisphosphate and diacylglycerol. aacrjournals.orgnih.gov

However, evidence suggests the existence of pleiotropic, or multiple, signaling effects. For example, PGF2α treatment in endometrial epithelial cells can induce the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, via a phospholipase C-dependent mechanism. oup.com In endometrial adenocarcinoma cells, PGF2α-FP receptor signaling has been shown to induce the expression of the chemokine CXCL1. aacrjournals.orgnih.gov Furthermore, some studies suggest that FP receptors may also couple to other G-proteins, such as Gi, to produce different downstream effects. frontiersin.org

A compelling avenue for future research is the exploration of entirely different receptor systems. Peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors, are known to be key regulators of lipid homeostasis. pnas.orgnih.gov Certain eicosanoids have been identified as subtype-selective ligands for PPARα and PPARγ. pnas.orgnih.gov Investigating whether 20-ethyl PGF2alpha or its metabolites can directly bind to and activate PPARs could reveal a novel mechanism of action, linking prostaglandin signaling directly to the regulation of gene expression related to lipid metabolism. pnas.org

Exploration of Therapeutic Potential in New Biological Systems Beyond Current Research Foci

The primary therapeutic application for PGF2α analogs is the treatment of glaucoma and ocular hypertension. google.comarvojournals.org However, the biological roles of PGF2α are diverse, suggesting that its analogs could be effective in other contexts. The PGF2α signaling pathway is involved in numerous physiological processes, including reproduction and inflammation. plos.orgbiorxiv.org

Future studies should target biological systems where PGF2α is known to be active. For instance, given that PGF2α-FP receptor signaling can promote neutrophil chemotaxis via CXCL1 in endometrial adenocarcinoma, there is potential to investigate these analogs in the context of cancer biology and inflammatory disorders. aacrjournals.orgnih.gov The role of PGF2α and its receptor in cardiovascular disease is another emerging area of interest. frontiersin.org

Furthermore, the fundamental nature of eicosanoid signaling is conserved across evolution. plos.orgbiorxiv.org Simpler model organisms, such as the fruit fly Drosophila melanogaster, possess a highly simplified eicosanoid signaling pathway compared to humans, which could be exploited. plos.orgbiorxiv.org Studying the effects of 20-ethyl PGF2alpha in such systems could provide an ideal platform for uncovering evolutionarily conserved functions and identifying novel therapeutic applications that are difficult to discern in more complex mammalian models.

Development of Advanced Research Tools, Fluorescent Probes, and Molecular Sensors

Advancing our understanding of this compound requires the development of more sophisticated research tools. Currently, research often relies on antibodies targeted against the FP receptor, which can be used for techniques like immunohistochemistry to visualize receptor localization in tissues. abcam.com These antibodies can be paired with fluorescent secondary probes for imaging. abcam.com Additionally, fluorescent nuclear stains are often used to visualize cellular responses to prostaglandin signaling in microscopy studies. aacrjournals.orgnih.gov

However, there is a pressing need for tools that can track the compound itself or its direct interaction with the receptor in real-time within living cells. The development of high-affinity, selective fluorescent probes for the FP receptor would be a significant breakthrough. researchgate.net Such probes would allow for dynamic monitoring of ligand-receptor interactions and receptor trafficking with high spatiotemporal precision. researchgate.net

Another area for development is the creation of molecular sensors designed to detect downstream signaling events. These could be genetically encoded biosensors that fluoresce upon changes in intracellular calcium or the activation of specific kinases, providing a direct readout of receptor activation. Certain eicosanoids are already suspected of acting as molecular sensors for cellular recruitment, highlighting the potential for creating synthetic versions for research. researchgate.net

Application of "Omics" Technologies (e.g., metabolomics, transcriptomics, proteomics) to Uncover Broader Biological Impacts

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-pathway analyses. The application of "omics" technologies can provide a comprehensive, system-wide view of the molecular changes induced by the compound.

Proteomics: The study of the entire protein complement of a cell or tissue can reveal how treatment with a PGF2α analog alters the cellular machinery. For example, studies on tear fluid have used proteomics to show that prostaglandin analogs can alter the expression of proteins like matrix metalloproteinases (MMPs) in the cornea. arvojournals.org

Metabolomics: This technology can identify and quantify changes in small-molecule metabolites following drug exposure. Studies on patients using topical PGF2α analogs have assessed changes in oxidative stress parameters in tear film, such as advanced oxidation protein products (AOPP) and total sulfhydryl groups, providing insight into the metabolic state of the ocular surface. mdpi.com

Transcriptomics: Analyzing the complete set of RNA transcripts can show how 20-ethyl PGF2alpha modulates gene expression. This could confirm the downstream effects of known signaling pathways and uncover entirely new regulatory roles.

By integrating data from these different "omics" platforms, researchers can construct a detailed map of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for assessing therapeutic efficacy.

Table 2: Effect of Topical PGF2α Analogs on Oxidative Stress Markers in Tear Film

| Parameter | Control Group | PGA-Treated Groups | Finding | Reference |

|---|---|---|---|---|

| Total Sulfhydryl (-SH) Groups | 0.731 ± 0.018 µmol/mL | Statistically significantly lower | Treatment with PGAs was associated with a decrease in this antioxidant marker. | mdpi.com |

| Advanced Oxidation Protein Products (AOPP) | Not specified | Statistically significantly higher | Treatment with PGAs was associated with an increase in this marker of protein oxidation. | mdpi.com |

Q & A

Q. What validated methods are recommended for detecting 20-ethyl Prostaglandin F2α in biological samples?

A competitive inhibition enzyme-linked immunosorbent assay (ELISA) is widely used for quantification in plasma or serum. Key parameters include:

- Detection range : 9.88–800 pg/mL

- Sensitivity : 3.97 pg/mL

- Sample preparation : Avoid repeated freeze-thaw cycles; store at -80°C for long-term stability .

For higher specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, enabling differentiation from structurally similar metabolites like 15-keto PGF2α and 11β-PGF2α .

Q. What is the biosynthetic pathway of 20-ethyl Prostaglandin F2α?